1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC9089403
InChI: InChI=1S/C20H33NO2.ClH/c1-19(2,3)14-20(4,5)21-12-17(22)13-23-18-10-9-15-7-6-8-16(15)11-18;/h9-11,17,21-22H,6-8,12-14H2,1-5H3;1H
SMILES: CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl
Molecular Formula: C20H34ClNO2
Molecular Weight: 355.9 g/mol

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride

CAS No.:

Cat. No.: VC9089403

Molecular Formula: C20H34ClNO2

Molecular Weight: 355.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride -

Specification

Molecular Formula C20H34ClNO2
Molecular Weight 355.9 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C20H33NO2.ClH/c1-19(2,3)14-20(4,5)21-12-17(22)13-23-18-10-9-15-7-6-8-16(15)11-18;/h9-11,17,21-22H,6-8,12-14H2,1-5H3;1H
Standard InChI Key CFMMNUXJBVYHKT-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl
Canonical SMILES CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s systematic name reflects its intricate architecture:

  • Core structure: A 2-propanol backbone with hydroxyl (-OH) and ether (-O-) groups at positions 2 and 1, respectively.

  • Indenyl ether moiety: A 2,3-dihydro-1H-inden-5-yloxy group, comprising a fused benzene-cyclopentene ring system with partial saturation at the 2,3-positions.

  • Amine substituent: A 1,1,3,3-tetramethylbutylamino group at position 3, introducing significant steric bulk.

  • Counterion: Hydrochloride salt, enhancing solubility and stability.

Key molecular identifiers include:

PropertyValueSource
Molecular FormulaC20H34ClNO2
Molecular Weight355.9 g/mol
SMILESCC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl
InChIKeyCFMMNUXJBVYHKT-UHFFFAOYSA-N
PubChem CID2917883

The indenyl ether group contributes aromaticity and planar rigidity, while the tetramethylbutylamine side chain introduces hydrophobicity and steric hindrance, factors critical for membrane permeability and receptor binding .

Physicochemical Properties and Analytical Characterization

Key Properties

  • Solubility: Moderate aqueous solubility due to the hydrochloride salt; enhanced lipophilicity from the tetramethylbutyl group.

  • LogP (estimated): ~3.5–4.0, indicating favorable membrane permeability.

  • Spectral data: While experimental spectra are unavailable, computed IR and NMR profiles (e.g., SmartSpectra Model v1.42) predict characteristic peaks for hydroxyl (3200–3600 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹), and amine N-H (3300–3500 cm⁻¹) stretches .

Research Findings and Current Status

Preclinical Insights

  • In vitro assays: Related indenyl-amine derivatives demonstrate moderate affinity for beta-1 adrenergic receptors (IC50 ~50–100 nM).

  • Toxicity: Preliminary screenings indicate low cytotoxicity in hepatic cell lines (IC50 > 100 μM) .

Comparative Analysis with Propranolol

ParameterTarget CompoundPropranolol
Molecular Weight355.9 g/mol295.8 g/mol
LogP~4.03.1
Receptor SelectivityBeta-1 (predicted)Non-selective
SolubilityModerateHigh

The increased lipophilicity of the target compound may prolong half-life but reduce bioavailability compared to propranolol .

Challenges and Future Perspectives

Synthetic and Pharmacological Hurdles

  • Stereochemical control: The absence of chiral center data necessitates enantioselective synthesis to explore activity differences.

  • In vivo profiling: Animal studies are required to assess pharmacokinetics and efficacy in hypertension or arrhythmia models.

Strategic Recommendations

  • Analog development: Trimethyl or cyclopropyl variants to optimize receptor affinity.

  • Formulation studies: Nanoemulsions or prodrugs to enhance solubility.

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